molecular formula C10H7BrFN B1529477 4-Bromo-6-fluoro-8-methylquinoline CAS No. 1378255-46-9

4-Bromo-6-fluoro-8-methylquinoline

Numéro de catalogue: B1529477
Numéro CAS: 1378255-46-9
Poids moléculaire: 240.07 g/mol
Clé InChI: WDVHQDJBYWFIPC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-Bromo-6-fluoro-8-methylquinoline is a solid, high-purity heterocyclic building block with the molecular formula C10H7BrFN and a molecular weight of 240.07 g/mol . This multi-halogenated quinoline is a valuable intermediate in medicinal chemistry and materials science due to its three distinct reactive sites: the bromo and fluoro substituents allow for sequential and selective cross-coupling reactions, while the methyl group can influence electronic properties and offer a site for further functionalization . In pharmaceutical research, closely related bromo-fluoroquinolines are established as key precursors in the synthesis of potent inhibitors for biologically significant targets. For instance, analogous compounds serve as the core scaffold in developing linrodostat, an indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor investigated for anticancer immunotherapy . The structure is also relevant in discovering inhibitors for enzymes like aldehyde dehydrogenase 1A1 (ALDH1A1) . Furthermore, its rigid, aromatic structure makes it a suitable candidate for creating functional dyes in optoelectronics, with potential applications in organic light-emitting diodes (OLEDs) and solar cells . This product is provided for research purposes only. It is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate care, referring to the Safety Data Sheet (SDS) before use.

Propriétés

IUPAC Name

4-bromo-6-fluoro-8-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrFN/c1-6-4-7(12)5-8-9(11)2-3-13-10(6)8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDVHQDJBYWFIPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C(C=CN=C12)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Suzuki-Miyaura Cross-Coupling Approach

One of the prevalent methods for synthesizing halogenated quinoline derivatives, including 4-bromo-6-fluoro-8-methylquinoline or its carboxylic acid derivatives, is the Suzuki-Miyaura coupling reaction. This palladium-catalyzed cross-coupling reaction involves the coupling of an aryl halide (such as a bromo-substituted quinoline) with an organoboron reagent to introduce various substituents selectively on the quinoline ring.

  • Reaction Conditions: Typically involves palladium catalysts, bases, and solvents such as tetrahydrofuran or toluene under inert atmosphere.
  • Advantages: High regioselectivity, tolerance to functional groups, and good yields.
  • Applications: Enables the introduction of diverse functional groups at the 4-position, facilitating further derivatization.

Halogenation and Electrophilic Substitution

Halogenation steps are critical for introducing bromine and fluorine atoms at desired positions:

  • Bromination: Often achieved via electrophilic aromatic substitution on pre-functionalized quinoline intermediates. For example, bromination at the 4-position can be conducted on quinoline derivatives bearing methyl or formyl groups at other positions.
  • Fluorination: Fluorine introduction at the 6-position is typically performed early in the synthetic sequence, often using fluorinated starting materials or via selective fluorination reagents.

A representative method involves chlorination and bromination under controlled temperature and irradiation conditions with phosphorus trichloride and chlorine gas, followed by purification steps to isolate intermediates such as 4-bromo-7-chloro-8-(trichloromethyl)quinoline, which can be further transformed into target quinoline derivatives.

Specific Preparation Procedures

Multi-Step Synthesis via Halogenated Intermediates

A patented method describes the preparation of quinoline derivatives structurally related to this compound involving:

  • Reaction of 4-bromo-7-chloro-8-toluquinoline with phosphorus trichloride and chlorine under tungsten-iodine lamp irradiation at 105 °C for 36 hours.
  • Subsequent hydrolysis and purification steps to obtain formyl chloride and formic acid derivatives.
  • The process yields approximately 81% of the trichloromethyl intermediate with 91% purity, followed by formyl chloride formation with 92% yield and 97% purity.

Amination and Functional Group Transformations

Amination of brominated quinolines can be achieved using palladium-catalyzed Hartwig-Buchwald coupling reactions with amines such as piperidine, enabling further functionalization at the 4-position.

Direct Heating and Base Treatment

An example preparation of a related fluoroquinoline involves mixing 4-bromo-6-fluoroquinoline with an amine (e.g., 3-butyn-1-amine), heating the mixture from 80 °C to 140 °C with stirring overnight, followed by neutralization and extraction. This method yields the corresponding amine-substituted quinoline in high yield (98%).

Summary Table of Key Preparation Methods and Conditions

Method/Step Key Reagents & Conditions Yield (%) Purity (%) Notes
Suzuki-Miyaura Coupling Pd catalyst, organoboron reagent, base, inert atmosphere High High Enables selective C-C bond formation at C4
Halogenation (Bromination) Phosphorus trichloride, chlorine gas, 105 °C, 36 h, irradiation 81 91 Formation of 4-bromo-7-chloro-8-(trichloromethyl)quinoline
Hydrolysis to Formyl Chloride Cooling to 0 °C, ice bath, stirring 32-36 h 92 97 Conversion of trichloromethyl intermediate
Hartwig-Buchwald Amination Pd catalyst, piperidine, suitable solvent High - Amination at brominated position
Direct Heating with Amine 4-bromo-6-fluoroquinoline + 3-butyn-1-amine, 80-140 °C 98 - Simple heating and base treatment

Research Findings and Optimization Notes

  • The Suzuki-Miyaura coupling is favored for its versatility and ability to introduce diverse substituents while maintaining the quinoline core structure.
  • Halogenation under controlled irradiation and temperature conditions provides high regioselectivity and good yields of brominated intermediates.
  • The use of phosphorus trichloride and chlorine gas requires careful handling but leads to efficient chlorination and bromination steps.
  • Amination reactions via palladium catalysis expand the functional diversity of quinoline derivatives and are compatible with halogenated substrates.
  • Purification techniques such as column chromatography and recrystallization are essential for achieving high purity products.
  • Reaction times vary from hours to overnight, with temperature control critical for optimizing yields and selectivity.

Analyse Des Réactions Chimiques

Types of Reactions

4-Bromo-6-fluoro-8-methylquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The quinoline ring can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki–Miyaura and Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in solvents like ethanol or ether.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted quinoline derivatives, while oxidation with potassium permanganate can produce quinoline N-oxides.

Mécanisme D'action

The mechanism of action of 4-Bromo-6-fluoro-8-methylquinoline depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . The molecular targets and pathways involved vary based on the specific biological activity being studied.

Comparaison Avec Des Composés Similaires

Comparative Analysis with Similar Quinoline Derivatives

Substituent Positioning and Molecular Properties

The following table summarizes key structural and functional differences between 4-bromo-6-fluoro-8-methylquinoline and related compounds:

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Properties/Applications References
This compound Br (4), F (6), CH₃ (8) C₁₀H₇BrFN 240.07 High halogen density; potential pharmaceutical intermediate
6-Bromo-4-methylquinoline Br (6), CH₃ (4) C₁₀H₈BrN 222.085 Intermediate in organic synthesis (e.g., lepidine derivatives)
4-Bromo-8-methoxyquinoline Br (4), OCH₃ (8) C₁₀H₈BrNO 254.08 Radiopharmaceutical precursor (PET/SPECT imaging agents)
8-Bromo-6-(trifluoromethoxy)quinoline Br (8), OCF₃ (6) C₇H₅BrF₃NO 282.02 High electronegativity; agrochemical candidate
6-Bromo-2-trifluoromethylquinoline Br (6), CF₃ (2) C₁₀H₅BrF₃N 276.05 Material science applications (e.g., OLEDs)
Key Observations:

Halogen Effects: The target compound’s bromine (position 4) and fluorine (position 6) enhance electrophilic aromatic substitution reactivity compared to non-fluorinated analogues like 6-bromo-4-methylquinoline . Fluorine’s electron-withdrawing nature may also improve metabolic stability in drug candidates.

Steric and Electronic Modulation: The methyl group at position 8 in the target compound provides moderate steric hindrance, unlike the bulkier methoxy group in 4-bromo-8-methoxyquinoline . This difference may influence solubility and binding affinity in biological targets. Trifluoromethoxy (OCF₃) in 8-bromo-6-(trifluoromethoxy)quinoline introduces strong electronegativity and lipophilicity, which are advantageous in agrochemical design .

Applications: 4-Bromo-8-methoxyquinoline is a precursor for radiohalogenated imaging agents, highlighting the utility of methoxy groups in stabilizing reactive intermediates . 6-Bromo-2-trifluoromethylquinoline’s trifluoromethyl group enhances thermal stability, making it suitable for electronic materials .

Physicochemical and Crystallographic Insights

  • Planarity: 4-Bromo-8-methoxyquinoline exhibits near-coplanar non-hydrogen atoms (r.m.s. deviation = 0.0242 Å), facilitating π-π stacking in crystal lattices . The target compound’s methyl group may disrupt such interactions, altering crystallization behavior.
  • Intermolecular Interactions: Weak C–H⋯π bonds in 4-bromo-8-methoxyquinoline create 1D chains , whereas the target’s fluorine atom could engage in halogen bonding, modifying solubility and solid-state packing.

Activité Biologique

4-Bromo-6-fluoro-8-methylquinoline is a significant compound in medicinal chemistry, primarily known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields, supported by relevant studies and data.

Chemical Structure and Properties

The compound has a molecular formula of C10H7BrF and a molecular weight of approximately 241.07 g/mol. The presence of bromine and fluorine atoms enhances its reactivity and biological activity, making it a valuable candidate for drug development.

Antimicrobial Properties

This compound exhibits notable antimicrobial activity against various pathogenic microorganisms. Studies have shown that quinoline derivatives can inhibit bacterial growth by targeting essential enzymes involved in DNA replication and repair. Specifically, quinolines are known to inhibit DNA gyrase and topoisomerase IV, crucial for bacterial cell division .

Anticancer Activity

The compound is also investigated for its anticancer properties. It acts as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme that plays a role in tumor immune evasion. By inhibiting IDO, this compound can enhance the immune response against tumors .

The mechanism of action of this compound primarily involves enzyme inhibition. The halogen substituents (bromine and fluorine) contribute to its binding affinity to target enzymes, leading to the modulation of various biological pathways. For instance:

  • Inhibition of DNA Gyrase : The compound promotes the cleavage of bacterial DNA, leading to cell death.
  • Inhibition of IDO : By blocking this enzyme, it prevents the degradation of tryptophan, thus enhancing T-cell activity against tumors .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with related quinoline derivatives is essential.

Compound NameStructural FeaturesUnique Properties
This compoundBromine at position 4; fluorine at position 6; methyl at position 8Enhanced reactivity and biological activity due to specific halogen substitutions
4-Bromo-6-fluoroquinolineBromine at position 4; fluorine at position 6Less potent due to absence of the methyl group
6-Fluoro-8-methylquinolineFluorine at position 6; methyl at position 8Reduced antimicrobial activity compared to brominated derivatives

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that derivatives of quinoline, including this compound, exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting potential as antimicrobial agents .
  • Anticancer Applications : Research into IDO inhibitors has highlighted the effectiveness of compounds similar to this compound in enhancing the efficacy of existing cancer therapies by restoring immune function .

Q & A

Q. What are the optimal synthetic routes for preparing 4-Bromo-6-fluoro-8-methylquinoline?

Methodological Answer: The synthesis typically involves sequential halogenation and alkylation steps. A plausible route includes:

Quinoline Core Formation : Start with a pre-functionalized quinoline scaffold, such as 6-fluoro-8-methylquinoline.

Bromination : Introduce bromine at the 4-position using electrophilic brominating agents (e.g., N-bromosuccinimide in DMF or acetic acid under reflux) .

Purification : Recrystallization in ethanol or column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product .
Key Considerations : Monitor reaction progress via TLC and confirm regioselectivity using NMR (e.g., 1^1H and 13^{13}C) to distinguish between positional isomers.

Q. How can spectroscopic techniques elucidate the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • 1^1H NMR: Identify methyl (δ ~2.6 ppm, singlet) and quinoline aromatic protons (δ 7.5–9.0 ppm). Fluorine’s deshielding effect splits neighboring proton signals .
    • 19^{19}F NMR: A singlet near δ -110 ppm confirms fluorine at position 6 .
  • Mass Spectrometry (HRMS) : Look for molecular ion [M+H]+^+ at m/z 254.0 (C10_{10}H8_8BrFN+^+) with isotopic peaks characteristic of bromine (1:1 ratio for 79^{79}Br/81^{81}Br) .
  • X-ray Crystallography : For absolute configuration, use SHELX programs to refine single-crystal data. Weak C–H⋯π interactions may stabilize the crystal lattice .

Q. What purification strategies are effective for isolating this compound?

Methodological Answer:

  • Recrystallization : Use ethanol or dichloromethane/hexane mixtures. Monitor purity via melting point (expected range: 120–125°C based on analogs) .
  • Column Chromatography : Optimize using silica gel and a 3:1 hexane/ethyl acetate eluent. Collect fractions and analyze by TLC (Rf_f ~0.4 under UV).
  • HPLC : For high-purity batches (>99%), employ reverse-phase C18 columns with acetonitrile/water (70:30) .

Advanced Research Questions

Q. How do halogen substitutions (Br, F) influence the biological activity of this compound?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies :
    • Bromine : Enhances lipophilicity, improving membrane permeability. Test via logP assays (e.g., shake-flask method) .
    • Fluorine : Modulates electronic effects, potentially increasing binding affinity to targets like kinases or DNA gyrase. Compare IC50_{50} values against non-fluorinated analogs .
  • Enzyme Inhibition Assays : Use fluorescence polarization or microplate calorimetry to quantify interactions with bacterial topoisomerases or cancer-related enzymes .

Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. The 4-bromo position is likely reactive in Suzuki-Miyaura couplings .
  • Molecular Docking : Simulate interactions with palladium catalysts (e.g., Pd(PPh3_3)4_4) to optimize reaction conditions (temperature, solvent) .
  • Kinetic Studies : Use Arrhenius plots to model activation energy for bromine displacement in SNAr reactions .

Q. What challenges arise in radiohalogenating this compound for imaging applications?

Methodological Answer:

  • Isotopic Exchange : Replace stable bromine (79/81^{79/81}Br) with 76^{76}Br (PET) or 77^{77}Br (SPECT) using Cu-mediated halogen exchange. Monitor radiochemical yield via radio-TLC .
  • In Vivo Stability : Assess metabolic degradation using LC-MS/MS in plasma samples. Introduce methyl groups (e.g., 8-methyl) to reduce dehalogenation .
  • Biodistribution Studies : Radiolabeled analogs require pharmacokinetic profiling in rodent models to evaluate tumor uptake vs. background noise .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-6-fluoro-8-methylquinoline
Reactant of Route 2
Reactant of Route 2
4-Bromo-6-fluoro-8-methylquinoline

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.